molecular formula C11H10O B8719110 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- CAS No. 31996-70-0

1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-

Cat. No.: B8719110
CAS No.: 31996-70-0
M. Wt: 158.20 g/mol
InChI Key: ACKUXWXJAAEYKB-UHFFFAOYSA-N
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Description

1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- is a unique organic compound with the molecular formula C11H10O It is known for its distinctive structure, which includes a fused cyclobutane and indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclobutene derivatives and indene derivatives, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- are not widely documented, the compound can be produced on a larger scale using optimized synthetic routes. These methods would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-: This compound has similar structural features but includes chlorine atoms, which can alter its reactivity and applications.

    2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-ol: Another related compound with additional methyl groups and a hydroxyl group, affecting its chemical properties.

Uniqueness

1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- is unique due to its specific ring structure and the absence of additional substituents, which makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

31996-70-0

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2,2a,7,7a-tetrahydrocyclobuta[a]inden-1-one

InChI

InChI=1S/C11H10O/c12-11-6-9-8-4-2-1-3-7(8)5-10(9)11/h1-4,9-10H,5-6H2

InChI Key

ACKUXWXJAAEYKB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC2=O)C3=CC=CC=C31

Origin of Product

United States

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